"2-Amino-1-naphthol hydrochloride" chemical properties and structure
"2-Amino-1-naphthol hydrochloride" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-naphthol hydrochloride is a naphthalene-derived aromatic amine that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring both an amino and a hydroxyl group on the naphthalene ring, makes it a versatile building block for the synthesis of dyes, pigments, and other complex organic molecules. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of 2-Amino-1-naphthol hydrochloride, tailored for professionals in research and development.
Chemical Structure and Properties
2-Amino-1-naphthol hydrochloride is the hydrochloride salt of 2-Amino-1-naphthol. The presence of the hydrochloride group enhances its stability and water solubility compared to the free base.
Chemical Structure:
Caption: Chemical structure of 2-Amino-1-naphthol hydrochloride.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 41772-23-0 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 195.65 g/mol | [1] |
| Appearance | White to gray to brown powder/crystal | [2] |
| Purity | ≥95% to >98.0% | [1][2] |
| Solubility | Soluble in methanol. | [1] |
| Storage | 4°C, stored under nitrogen, away from moisture. | [1] |
Computational Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |
| logP | 2.5494 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
Experimental Protocols
Synthesis of 2-Amino-1-naphthol Hydrochloride
A common and well-documented method for the preparation of 2-Amino-1-naphthol hydrochloride involves the reduction of an azo dye, specifically Orange II, which is synthesized from β-naphthol. The following protocol is adapted from established procedures found in Organic Syntheses.[1]
Materials:
-
Sulfanilic acid dihydrate
-
Anhydrous sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
β-naphthol
-
Sodium hydroxide
-
Ice
-
Sodium hydrosulfite
-
Stannous chloride (optional, for purification)
-
Decolorizing carbon (optional, for purification)
-
Ether
Procedure:
-
Diazotization of Sulfanilic Acid:
-
Dissolve 105 g (0.5 mole) of sulfanilic acid dihydrate and 26.5 g (0.25 mole) of anhydrous sodium carbonate in 500 cc of water by heating and stirring.
-
Cool the solution to 15°C in an ice bath.
-
Add a solution of 37 g (0.54 mole) of sodium nitrite in 100 cc of water.
-
Pour the resulting solution at once into a mixture of 106 cc (1.25 moles) of concentrated hydrochloric acid and 600 g of ice.
-
-
Coupling to form Orange II:
-
Dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 cc of water.
-
Cool the solution to about 5°C by adding 400 g of ice.
-
Add the suspension of the diazonium salt from step 1 and stir well.
-
Allow the mixture to stand without external cooling for one hour, during which the azo compound (Orange II) will separate.
-
-
Reduction to 2-Amino-1-naphthol:
-
To the paste of Orange II, add 2.5 L of water and 250 cc of concentrated hydrochloric acid.
-
Heat the mixture to 85-90°C with steam while stirring for one hour.
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Filter the hot mixture and cool the filtrate to 35-40°C in an ice bath.
-
Filter the claret-colored solution into 1.2 L of concentrated hydrochloric acid. 2-Amino-1-naphthol hydrochloride will precipitate.
-
Allow the mixture to stand for at least two hours with occasional agitation.
-
-
Isolation and Washing:
Purification (optional):
-
Dissolve the crude product in hot water containing a small amount of sodium bisulfite.[1]
-
Filter the solution.
-
Reprecipitate the purified 2-Amino-1-naphthol hydrochloride by adding hydrochloric acid.[1]
-
Alternatively, dissolve the material by heating in a solution of 2 g of stannous chloride and 2 cc of concentrated hydrochloric acid in 1 L of water.[1]
-
Clarify the hot solution by filtration through a mat of decolorizing carbon.
-
Add 100 cc of concentrated hydrochloric acid, cool in an ice bath, and add another 100 cc of acid to induce crystallization of the pure product.[1]
Caption: Experimental workflow for the synthesis and purification of 2-Amino-1-naphthol hydrochloride.
Biological Activity and Signaling Pathways
While many naphthalene derivatives exhibit a range of biological activities, there is limited contemporary research on the specific biological roles or signaling pathway interactions of 2-Amino-1-naphthol hydrochloride. Historical studies from the mid-20th century investigated its carcinogenic properties in the context of its parent amine, 2-naphthylamine, which is a known carcinogen.[4][5] However, these studies do not elucidate a specific mechanism of action involving signaling pathways.
Current research on related compounds, such as amidoalkyl naphthols, indicates a broad spectrum of biological activities including antiviral, antibacterial, and antioxidant properties.[6] These activities are generally attributed to the overall chemical structure rather than interaction with a specific signaling cascade.
Therefore, at present, there is no established evidence to suggest that 2-Amino-1-naphthol hydrochloride directly modulates specific signaling pathways. Its primary significance in the scientific community remains as a chemical intermediate.
Safety and Handling
2-Amino-1-naphthol hydrochloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment.
Hazard Identification:
-
Causes serious eye damage. [7]
-
May be harmful if swallowed or in contact with skin.
-
May cause skin irritation.[8]
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-1-naphthol hydrochloride is a key synthetic intermediate with well-defined chemical properties and established synthesis protocols. While its direct biological applications and interactions with cellular signaling pathways are not extensively characterized, its utility in the synthesis of a wide range of organic compounds makes it a compound of interest for chemists and researchers in drug discovery and materials science. This guide provides a foundational understanding of its chemistry and handling to support its effective use in a research and development setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Amino-1-naphthol Hydrochloride | 41772-23-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. The carcinogenic properties of 2-amino-1-naphthol hydrochloride and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Carcinogenic Properties of 2-Amino-1-Naphthol Hydrochloride and its Parent Amine 2-Naphthylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-1-naphthol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]
